Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate
Overview
Description
Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate is a chemical compound with the molecular formula C32H17CrN6NaO11S . It is also known as disodium [4-hydroxy-3-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-1-sulphonato(3-)][1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(2-) .
Synthesis Analysis
Azo compounds like Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate are typically prepared by the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt .Physical And Chemical Properties Analysis
This compound has a density of 1.496 at 20℃ . It has a very low vapor pressure (0Pa at 20℃) and is slightly soluble in water (2g/L at 20℃) .Scientific Research Applications
Preconcentration and Determination of Metals
This compound plays a crucial role in the preconcentration and determination of metals such as iron (III), cobalt (II), and copper (II). It forms colored, water-soluble anionic complexes with these metals, facilitating their quantitative retention and subsequent spectrophotometric determination. This application is pivotal in the trace determination of these metals in standard alloys, waste water, and fly ash samples (Puri & Balani, 1995).
Environmental Applications
In environmental science, disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate is used for the removal of hazardous azo dyes from aqueous solutions. Its effectiveness in adsorbing dyes like Amaranth on waste materials such as Bottom Ash and De-Oiled Soya has been demonstrated, highlighting its potential in water purification and environmental remediation efforts (Mittal, Krishnan, & Gupta, 2005).
Synthesis and Characterization of Complexes
The synthesis and characterization of new azo-linked Schiff bases and their complexes with cobalt(II), copper(II), and nickel(II) indicate the compound's utility in creating complex materials with potential applications in various fields, including catalysis and materials science (Tunçel & Serin, 2006).
Biological Activity
Research into novel vic-dioximes synthesized from this compound and their complexation with transition metal ions like Cu(II), Ni(II), Zn(II), and Cd(II) has shown significant antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents and in the study of their interaction with biological systems (Kurtoglu, Ispir, Kurtoğlu, & Serin, 2008).
Analytical Chemistry Applications
Its application extends to analytical chemistry, where it serves as a colorimetric reagent. For instance, its role in the colorimetric determination of titanium, alongside producing colored complexes with other metals, showcases its versatility in the qualitative and quantitative analysis of various metallic ions (Mathur & Dey, 1957).
Safety And Hazards
properties
IUPAC Name |
disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O9S2.2Na/c20-16-14(30(26,27)28)8-9-7-12(29(23,24)25)5-6-13(9)15(16)18-17-10-1-3-11(4-2-10)19(21)22;;/h1-8,20H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTDMCWAOBZSJR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3Na2O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate | |
CAS RN |
7143-21-7 | |
Record name | Disodium 3-hydroxy-4-((4-nitrophenyl)azo)naphthalene-2,7-disulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007143217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 3-hydroxy-4-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.676 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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